molecular formula C14H18N2O3S B4942746 N-allyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide

N-allyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide

Cat. No. B4942746
M. Wt: 294.37 g/mol
InChI Key: IWSKFAZBBOIDPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide (APBS) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APBS is a sulfonamide derivative that has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties.

Mechanism of Action

The mechanism of action of N-allyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves the inhibition of the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX enzymes, this compound reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to inhibit the activity of COX enzymes, leading to a reduction in the production of prostaglandins. Additionally, this compound has been found to have analgesic and antipyretic effects, making it a potential candidate for the treatment of pain and fever.

Advantages and Limitations for Lab Experiments

The advantages of using N-allyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide in lab experiments include its well-studied synthesis method, its potential therapeutic applications, and its ability to inhibit the activity of COX enzymes. However, there are also limitations to using this compound in lab experiments. For example, this compound may have off-target effects, which could complicate the interpretation of experimental results. Additionally, the optimal dosage and administration route of this compound for therapeutic applications have not yet been determined.

Future Directions

There are several future directions for the study of N-allyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One potential direction is to further investigate its potential therapeutic applications in various diseases, such as cancer and autoimmune disorders. Another direction is to study the optimal dosage and administration route of this compound for therapeutic applications. Additionally, the development of this compound derivatives with improved potency and selectivity could lead to the development of more effective therapeutic agents. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N-allyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves the reaction of N-allyl-4-(2-oxo-1-piperidinyl)benzenesulfonyl chloride with ammonia or amine in the presence of a base. The reaction yields this compound as a white crystalline solid. This synthesis method has been extensively studied and optimized to improve the yield and purity of this compound.

Scientific Research Applications

N-allyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to have analgesic and antipyretic effects, making it a potential candidate for the treatment of pain and fever. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

4-(2-oxopiperidin-1-yl)-N-prop-2-enylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-2-10-15-20(18,19)13-8-6-12(7-9-13)16-11-4-3-5-14(16)17/h2,6-9,15H,1,3-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSKFAZBBOIDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=C(C=C1)N2CCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.